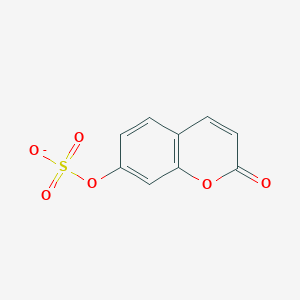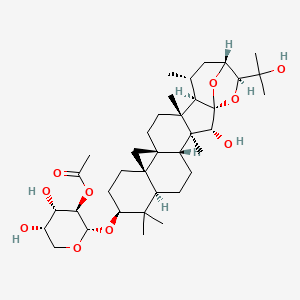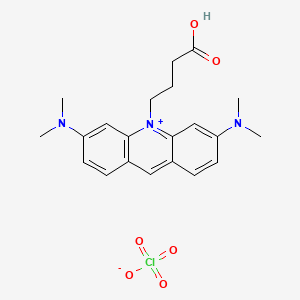
10-(3-Carboxypropyl)-3,6-bis(dimethylamino)acridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 495-2 is a monocarboxylic acid. It contains an ATTO 495-2(1+). It derives from an ATTO 465-2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Applications
- The compound has been synthesized and used in the formation of Lecithin analogs, particularly useful for fluorochrome studies in LM and Helazellen cells (Erbrich & Zimmermann, 1981).
- It has been incorporated into the synthesis of DNA cleavage agents, especially relevant in the creation of bifunctional intercalator-linked copper(II) macrocycles (Tseng & Burstyn, 2008).
Chemical Properties and Behavior
- Studies on its spectrophotometric behavior in aqueous solutions reveal insights into its dimerization process, contributing to a better understanding of its chemical characteristics (Vitagliano et al., 1978).
- Equilibrium and kinetic studies have been conducted to investigate its dimerization behavior and associated thermodynamic parameters (Murakami et al., 1986).
Applications in Catalysis
- The compound has been used to develop Ruthenium complexes bound to polyimide matrices, demonstrating its potential in catalytic applications like hydrosilylation reactions (Seçkin et al., 2006).
Biochemical and Biophysical Studies
- It serves as a useful tool in direct cardiolipin assays in yeast, utilizing its red fluorescence emission, which is significant in studying mitochondrial function and structure (Gallet et al., 1995).
Interaction with Other Molecules
- Research has been conducted on its interaction with poly(styrene sulfonic acid) and its role as a bifunctional cationic dye (Vitagliano et al., 1979).
Miscellaneous Applications
- It has been synthesized and studied for its chemiluminescent properties, which are significant in clinical diagnostics (Wang & Natrajan, 2015).
- Utilized in various other chemical syntheses and transformations, expanding its application in organic and medicinal chemistry (Boyd et al., 1985).
Eigenschaften
Produktname |
10-(3-Carboxypropyl)-3,6-bis(dimethylamino)acridinium perchlorate |
|---|---|
Molekularformel |
C21H26ClN3O6 |
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C21H25N3O2.ClHO4/c1-22(2)17-9-7-15-12-16-8-10-18(23(3)4)14-20(16)24(19(15)13-17)11-5-6-21(25)26;2-1(3,4)5/h7-10,12-14H,5-6,11H2,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
KCYUESOHZRSRGP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)O)N(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)O)N(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)
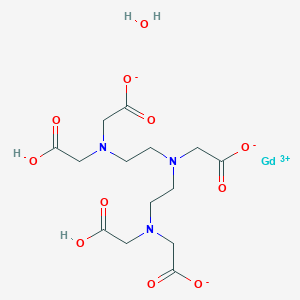
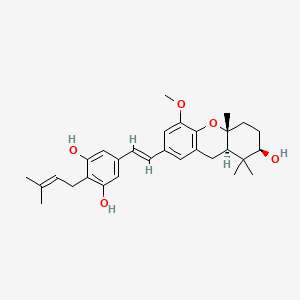
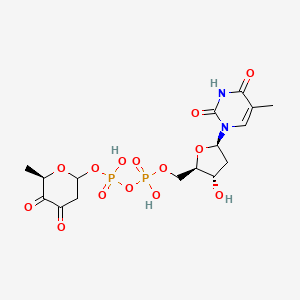
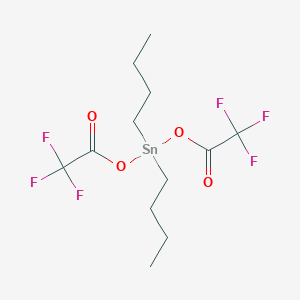
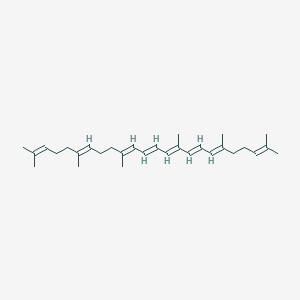
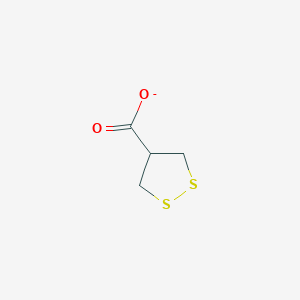

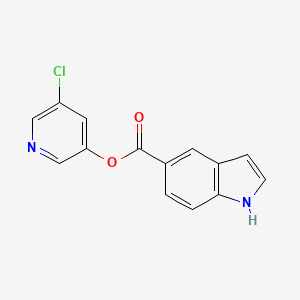
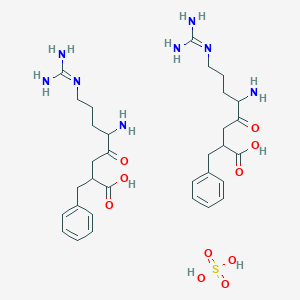
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
